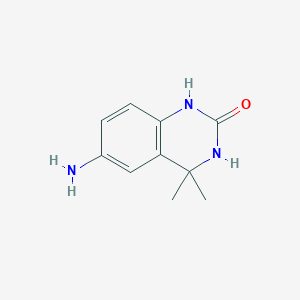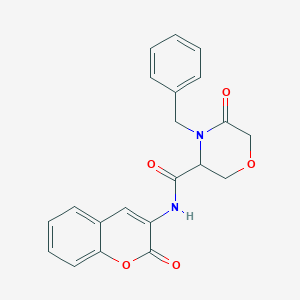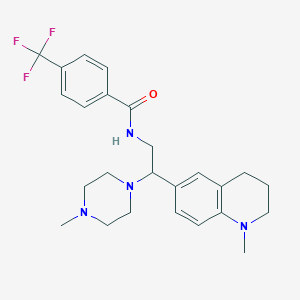![molecular formula C12H22ClNO2 B2492691 Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride CAS No. 2361842-20-6](/img/structure/B2492691.png)
Methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit significant biological and medicinal properties. Its synthesis and analysis are crucial for understanding its potential applications in various fields outside of pharmacology, such as materials science.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various methodologies, including classical reaction protocols, ultrasound-mediated reactions, microwave-mediated reactions, and green reaction protocols starting from suitable precursors. The versatility of these methods enables the construction of complex molecules, including quinolin-4a-yl derivatives, which serve as the backbone for natural products and have immense potential for industrial and medicinal applications due to their anti-bacterial, anti-fungal, and anti-cancer properties, in addition to being fluorescence active (Patra & Kar, 2021).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives is pivotal in determining their reactivity and physical properties. Quinoline derivatives, for example, show reasonable effectiveness against metallic corrosion because of their high electron density, which enables the formation of highly stable chelating complexes with surface metallic atoms through coordination bonding (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties
The reactivity of these compounds often involves C–H functionalization via heterogeneous catalysis reactions. Recent developments have focused on direct C–H functionalization of related heterocyclic compounds, highlighting the importance of understanding the diverse reactivities of these molecules for applications in pharmaceuticals and materials science (Yang et al., 2023).
Physical Properties Analysis
The physical properties, such as crystallinity, particle size, and morphology, significantly impact the compound's applications. Techniques like X-ray diffraction (XRD) and high-resolution scanning electron microscopy (HRSEM) are commonly used to analyze these aspects, providing insights into the optimal conditions for synthesis and application (Baig, Rathinam, & Palaninathan, 2020).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity towards different substrates and conditions, is essential for harnessing the compound's potential in non-pharmacological applications. Studies have shown that modifications in the chemical structure can lead to significant changes in properties, such as photodegradation efficiency and stability, demonstrating the compound's versatility in environmental and materials applications (Baig, Rathinam, & Palaninathan, 2020).
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound has been used as a starting material or intermediate in the synthesis of various heterocyclic compounds. For instance, it was utilized in the synthesis of new N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, through a series of reactions involving condensation and intramolecular cyclization (Saeed, Abbas, Ibrar, & Bolte, 2014).
Characterization Methods : The synthesized compounds in various studies were characterized using spectroscopic techniques and elemental analyses, providing insights into their structural and chemical properties (Saeed, Abbas, Ibrar, & Bolte, 2014).
Biological Applications
Antimicrobial Activity : Various derivatives of this compound have been evaluated for their antibacterial and antifungal properties. For example, compounds synthesized from it exhibited significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Anticancer Activity : Some studies focused on the synthesis of quinoline derivatives from this compound, which were then tested for anticancer properties. These derivatives showed promise against certain cancer cell lines, indicating potential in cancer therapy research (Bolakatti et al., 2020).
Photophysical Properties
Photochemical Reactions : The compound and its derivatives have been studied for their photochemical reactions, providing insights into their photophysical properties and potential applications in photochemistry (Ono & Hata, 1983).
Fluorescent Probes : Some research has been conducted on developing fluorescent probes for biological applications using derivatives of this compound, indicating potential use in bioimaging and diagnostic tools (Palanisamy et al., 2016).
Propriétés
IUPAC Name |
methyl 2-[(4aR,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2.ClH/c1-15-11(14)9-12-6-3-2-5-10(12)13-8-4-7-12;/h10,13H,2-9H2,1H3;1H/t10-,12+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMRTSFFTBUEFW-XOZOLZJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC12CCCCC1NCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@]12CCCC[C@@H]1NCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R)-1-cyano-2-methylpropyl]-2-(naphthalen-2-yl)acetamide](/img/structure/B2492608.png)
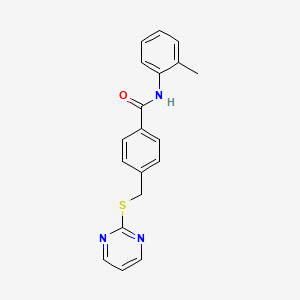
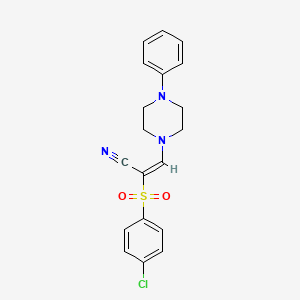

![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2492617.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)
![6-Oxa-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2492623.png)
